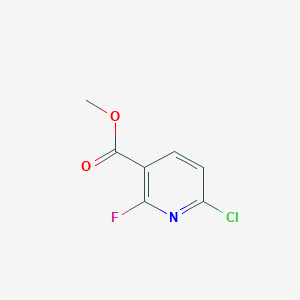

Methyl 6-chloro-2-fluoronicotinate

Description

Properties

IUPAC Name |

methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBMCQOUBIVORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732318 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-34-2 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 6-chloro-2-fluoronicotinate (CAS 1093880-34-2): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

Methyl 6-chloro-2-fluoronicotinate is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a trifunctionalized pyridine ring with chloro, fluoro, and methyl ester groups, offers a rich platform for synthetic elaboration. The strategic placement of these groups allows for selective chemical modifications, making it a sought-after building block for constructing complex molecular architectures.

The presence of halogen atoms profoundly influences the molecule's reactivity and the properties of its derivatives. The fluorine atom can enhance metabolic stability, modulate basicity (pKa), and introduce specific non-covalent interactions, while the chlorine atom serves as a versatile synthetic handle for cross-coupling and nucleophilic substitution reactions.[1][2] This dual halogenation pattern is a key feature that underpins the compound's utility in the synthesis of novel pharmaceutical agents and functional organic materials.[3] This guide provides an in-depth overview of its properties, a validated synthetic protocol, its reactivity profile, and critical safety information for researchers.

Physicochemical and Spectroscopic Properties

The fundamental properties of Methyl 6-chloro-2-fluoronicotinate are summarized below. This data is essential for its proper handling, storage, and characterization.

| Property | Value | Source(s) |

| CAS Number | 1093880-34-2 | [4] |

| Molecular Formula | C₇H₅ClFNO₂ | [4] |

| Molecular Weight | 189.57 g/mol | [4] |

| Appearance | Typically a solid (specific color may vary) | N/A |

| SMILES | O=C(OC)C1=C(F)N=C(Cl)C=C1 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Profile (Predicted)

While specific spectra are best obtained empirically, the expected NMR and Mass Spectrometry data provide a baseline for structural verification.

-

¹H NMR: The spectrum should feature three primary signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two distinct doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum will show signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring. The carbons bonded to fluorine and chlorine will exhibit characteristic chemical shifts and may show coupling (specifically C-F coupling).

-

¹⁹F NMR: A singlet is expected, as there are no adjacent protons to cause splitting. Its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) and, critically, an M+2 peak at approximately one-third the intensity of the M+ peak. This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom.

Synthesis and Purification

The most direct and reliable method for preparing Methyl 6-chloro-2-fluoronicotinate is through the esterification of its corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid (CAS 1211578-46-9)[5]. The following protocol is a robust and scalable method adapted from standard esterification procedures for related nicotinic acids.[6]

Diagram: Synthesis Workflow

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1093880-34-2|Methyl 6-chloro-2-fluoronicotinate|BLD Pharm [bldpharm.com]

- 5. 1211578-46-9|6-Chloro-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]

- 6. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Methyl 6-chloro-2-fluoronicotinate: A Technical Guide for Drug Development Professionals

Introduction

Methyl 6-chloro-2-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any novel compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties.

Table 1: Predicted Physicochemical Properties of Methyl 6-chloro-2-fluoronicotinate

| Property | Predicted Value | Justification |

| Molecular Formula | C₇H₅ClFNO₂ | Based on the chemical structure. |

| Molecular Weight | 189.57 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar small organic molecules. |

| Melting Point | 85 - 95 °C | Estimated based on the melting point of Methyl 6-chloronicotinate (85-89 °C)[1], with potential variation due to the additional fluorine atom. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | Expected behavior for a moderately polar organic compound. |

| logP | ~1.8 | Estimated based on the logP of similar compounds, suggesting moderate lipophilicity. |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of Methyl 6-chloro-2-fluoronicotinate. This section outlines the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of Methyl 6-chloro-2-fluoronicotinate are based on the analysis of chemical shifts and coupling constants observed in analogous structures such as methyl nicotinate and various fluorinated and chlorinated pyridines.[2][3][4][5][6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Spectral Data for Methyl 6-chloro-2-fluoronicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Prediction |

| ~8.25 | d | ~8.0 | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen. |

| ~7.50 | d | ~8.0 | 1H | H-5 | The proton at position 5 will be a doublet due to coupling with the proton at position 4. It will be upfield relative to H-4. |

| ~3.95 | s | - | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical region for methyl esters.[2] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 6-chloro-2-fluoronicotinate

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~164.0 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~158.0 (d, ¹JCF ≈ 240 Hz) | C-2 | The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant and will be significantly downfield. |

| ~152.0 | C-6 | The carbon attached to the chlorine atom will be downfield. |

| ~140.0 | C-4 | Aromatic carbon chemical shift influenced by the adjacent nitrogen and ester group. |

| ~125.0 | C-3 | The carbon bearing the ester group. |

| ~120.0 (d, ²JCF ≈ 25 Hz) | C-5 | This carbon will show a smaller two-bond coupling to the fluorine atom. |

| ~53.0 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[3] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 6-chloro-2-fluoronicotinate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

-

Standard acquisition parameters for both nuclei should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Diagram of NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For Methyl 6-chloro-2-fluoronicotinate, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum Data (EI)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with the M+2 peak being approximately one-third the intensity of the M peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 6-chloro-2-fluoronicotinate

| m/z | Predicted Fragment | Interpretation |

| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 158/160 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 130/132 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 113 | [C₅H₂FN]⁺ | Further fragmentation, potentially involving the loss of chlorine and CO. |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

-

Data Acquisition:

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Diagram of Mass Spectrometry Analysis Workflow

Caption: Workflow for MS-based molecular weight and fragmentation analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 6-chloro-2-fluoronicotinate will show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, aromatic C=C and C-N stretching, and C-Cl and C-F stretching vibrations.

Predicted Infrared (IR) Absorption Data

Table 5: Predicted IR Absorption Bands for Methyl 6-chloro-2-fluoronicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1570 | Medium | Aromatic C=C and C=N stretching |

| ~1300-1250 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium-Strong | C-F stretch |

| ~800-700 | Medium | C-Cl stretch |

Experimental Protocol for Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

Ensure good contact between the sample and the crystal.

-

Diagram of IR Spectroscopy Analysis Workflow

Caption: Workflow for IR-based functional group analysis.

Conclusion

The comprehensive characterization of Methyl 6-chloro-2-fluoronicotinate is paramount for its effective utilization in drug discovery and development. This technical guide provides a detailed predictive framework for its spectroscopic and physicochemical properties. While the data presented is based on sound scientific principles and analogies to related structures, it is imperative for researchers to perform their own experimental characterization to confirm these predictions for any synthesized batch of this compound. The protocols and workflows outlined herein offer a standardized approach to ensure the quality and integrity of this valuable synthetic intermediate.

References

-

PubChem. Methyl Nicotinate. [Link]

-

NIST. Methyl nicotinate. [Link]

-

PubChem. 1-Methylnicotinamide. [Link]

-

PubChem. Methyl 6-methylnicotinate. [Link]

-

HMDB. Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). [Link]

-

SpectraBase. Methylnicotinate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. Methylnicotinate - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Methylnicotinate - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Methyl 6-methylnicotinate - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 2-Fluoropyridine. [Link]

-

SpectraBase. 2-Chloro-6-fluoro-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Good Scents Company. methyl nicotinate. [Link]

-

NIST. Mass spectra of fluorocarbons. [Link]

-

NIST. 2-Fluoro-6-methylpyridine. [Link]

-

SpectraBase. 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. Pyridine, 2-chloro-. [Link]

-

hangzhou better chemtech ltd. What is the mass spectrum of 2 - Chloropyridine?. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

-

PubChem. 2-Fluoro-6-methylpyridine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electron spin resonance spectra of some substituted methyl radicals. [Link]

-

NIST. 2-Fluoropyridine. [Link]

-

SpectraBase. 2-Chloro-6-fluoro-pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Universitat Autònoma de Barcelona Research Portal. Spectroscopic behaviour of methyl chlorooctanoates. [Link]

-

ResearchGate. Fluorescence Spectrometric Determination of Drugs Containing α-Methylene Sulfone/Sulfonamide Functional Groups. [Link]

Sources

- 1. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 3. Methyl nicotinate(93-60-7) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Methyl 6-chloronicotinate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical scaffolds. Among these, heteroaromatic compounds play a pivotal role, forming the core of numerous approved drugs. Methyl 6-chloronicotinate, a substituted pyridine derivative, has emerged as a particularly valuable building block for researchers and scientists in drug development. Its unique electronic properties and multiple reactive sites make it an ideal starting point for the synthesis of complex molecular architectures targeting a wide range of biological pathways. This technical guide provides an in-depth exploration of the molecular and physicochemical properties of Methyl 6-chloronicotinate, its critical applications in drug discovery, a detailed and validated synthesis protocol, and essential safety and handling information. The insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical intermediate in their synthetic endeavors.

Molecular and Physicochemical Properties

Methyl 6-chloronicotinate is a crystalline solid at room temperature. The presence of a chlorine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring bestows upon it a unique reactivity profile, making it amenable to a variety of chemical transformations.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | , |

| Molecular Weight | 171.58 g/mol | , |

| CAS Number | 73781-91-6 | , |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 86-90 °C | |

| Boiling Point | 231.8 °C at 760 mmHg | |

| Solubility | Soluble in chloroform and ethyl acetate |

Molecular Structure

The structure of Methyl 6-chloronicotinate is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

Caption: 2D structure of Methyl 6-chloronicotinate.

The Role of Methyl 6-chloronicotinate in Medicinal Chemistry and Drug Discovery

Methyl 6-chloronicotinate serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the presence of multiple reactive handles that can be selectively functionalized. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

This strategic placement of functional groups makes Methyl 6-chloronicotinate a key intermediate in the synthesis of compounds targeting a diverse range of therapeutic areas. For instance, it has been utilized in the development of G-protein coupled receptor (GPCR) modulators.[2] GPCRs are a large family of transmembrane receptors that are involved in a multitude of physiological processes and are prominent targets for drug discovery. The ability to readily diversify the structure of Methyl 6-chloronicotinate allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates, a critical process in optimizing their potency and selectivity.

Experimental Protocol: Synthesis of Methyl 6-chloronicotinate

The following is a well-established and reproducible protocol for the synthesis of Methyl 6-chloronicotinate via the esterification of 6-chloronicotinic acid.

Materials and Reagents:

-

6-Chloronicotinic acid

-

Dimethyl carbonate

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated sulfuric acid (2.72 mL, 0.049 mol).[2]

-

Reflux: Heat the mixture to reflux and maintain for 17 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) to neutralize the excess acid.[2] Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (150 mL).[2]

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate.[2] Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification (Optional): The product can be further purified by recrystallization. Crystals suitable for X-ray analysis have been obtained by slow evaporation from a dichloromethane solution at room temperature.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 6-chloronicotinate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-chloronicotinate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

First Aid:

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: If the compound comes into contact with skin, wash off immediately with soap and plenty of water.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

-

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-chloronicotinate is a cornerstone building block in the synthesis of complex organic molecules for drug discovery and development. Its well-defined reactivity and versatile functional handles provide medicinal chemists with a reliable platform for the generation of diverse chemical libraries. A thorough understanding of its properties, a robust and reproducible synthesis protocol, and adherence to strict safety guidelines are paramount for its effective and safe utilization in the laboratory. The information presented in this guide serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of Methyl 6-chloronicotinate in their pursuit of novel therapeutic agents.

References

-

National Center for Biotechnology Information.

-

CymitQuimica.

-

ChemScene.

-

HXCHEM.

-

National Institute of Standards and Technology.

-

Thermo Fisher Scientific.

-

Sigma-Aldrich.

-

LookChem.

Sources

An In-depth Technical Guide to Methyl 6-chloro-2-fluoronicotinate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its presence in numerous natural products and synthetic drugs. The strategic introduction of halogen atoms onto this core structure profoundly modulates the physicochemical and pharmacological properties of the resulting molecules. Methyl 6-chloro-2-fluoronicotinate, a di-halogenated pyridine derivative, has emerged as a highly valuable and versatile building block for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of Methyl 6-chloro-2-fluoronicotinate. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind its chemical behavior and the rationale for its use in synthetic strategies, offering field-proven insights for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Properties

Methyl 6-chloro-2-fluoronicotinate is a crystalline solid at room temperature. Its molecular structure, characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methyl ester at the 3-position, bestows upon it a unique electronic profile that is instrumental to its synthetic utility.

| Property | Value | Source |

| CAS Number | 1093880-34-2 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| IUPAC Name | methyl 6-chloro-2-fluoropyridine-3-carboxylate | [1] |

| SMILES | COC(=O)c1cc(Cl)nc(F)c1 | [1] |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information (NMR, IR) are not extensively available in peer-reviewed literature but can often be obtained from commercial suppliers upon request.[1]

Synthesis of Methyl 6-chloro-2-fluoronicotinate: A Proposed Pathway

One such proposed pathway commences with the oxidation of a readily available substituted picoline, followed by halogenation and esterification. For instance, the synthesis of the precursor 6-chloro-2-fluoronicotinic acid could be envisioned starting from 2-fluoro-6-methylpyridine.

Experimental Protocol: Proposed Synthesis of 6-chloro-2-fluoronicotinic acid

This protocol is a hypothetical sequence based on analogous chemical transformations.

-

Oxidation of 2-fluoro-6-methylpyridine: 2-fluoro-6-methylpyridine can be oxidized to 2-fluoronicotinic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation methods.

-

Chlorination of 2-fluoronicotinic acid: The subsequent step involves the selective chlorination at the 6-position. This can be a challenging transformation and may require specialized reagents to achieve the desired regioselectivity.

-

Esterification: The final step is the esterification of the resulting 6-chloro-2-fluoronicotinic acid to yield the target molecule, Methyl 6-chloro-2-fluoronicotinate. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents like DCC, can be employed.

A related synthetic strategy for a similar compound, 2,6-dichloro-5-fluoronicotinic acid, involves the construction of a dihydroxy-fluoronicotinate intermediate followed by chlorination.[3] This suggests that building the pyridine ring with the desired substituents is a viable alternative.

Logical Workflow for the Synthesis

Caption: Proposed synthetic workflow for Methyl 6-chloro-2-fluoronicotinate.

Reactivity and Chemical Transformations: A Tale of Two Halogens

The chemical reactivity of Methyl 6-chloro-2-fluoronicotinate is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the two halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).

The key to understanding the reactivity of this molecule lies in the differential reactivity of the fluorine and chlorine atoms in SₙAr reactions on pyridine rings. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4] The stability of this intermediate is enhanced by electron-withdrawing groups.

A well-established principle in SₙAr is the "element effect," which dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I.[4] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state. Consequently, the 2-fluoro substituent in Methyl 6-chloro-2-fluoronicotinate is significantly more labile towards nucleophilic displacement than the 6-chloro substituent.

This differential reactivity allows for the selective functionalization of the pyridine ring at the 2-position, making Methyl 6-chloro-2-fluoronicotinate a powerful tool for introducing a wide range of substituents. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate through resonance.[5]

Reaction Pathway for Nucleophilic Aromatic Substitution

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Research and Drug Development

The unique structural and reactivity profile of Methyl 6-chloro-2-fluoronicotinate positions it as a strategic building block in the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the field of medicinal chemistry for the following reasons:

-

Scaffold for Diverse Functionalization: The ability to selectively displace the 2-fluoro substituent allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The introduction of fluorine and chlorine atoms can significantly impact the lipophilicity, metabolic stability, and pKa of the final molecule. These are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

-

Access to Novel Chemical Space: As a readily modifiable scaffold, it provides access to novel chemical entities that may exhibit desired biological activities. The synthesis of derivatives of 2-chloronicotinic acid, for example, has been explored for the development of antibiotics, anti-cardiovascular drugs, and herbicides.[6]

While specific examples of marketed drugs derived directly from Methyl 6-chloro-2-fluoronicotinate are not prominently documented, the broader class of halogenated nicotinic acid derivatives is well-represented in pharmaceutical and agrochemical research.

Conclusion

Methyl 6-chloro-2-fluoronicotinate is a synthetically valuable building block that offers a unique combination of features for the design and synthesis of novel chemical entities. Its di-halogenated pyridine core, coupled with the differential reactivity of the fluorine and chlorine substituents in nucleophilic aromatic substitution, provides a powerful platform for the selective introduction of diverse functional groups. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for more sophisticated and effective small-molecule drugs continues to grow, the importance of versatile and strategically designed building blocks like Methyl 6-chloro-2-fluoronicotinate will undoubtedly increase.

References

-

Amerigo Scientific. Methyl 6-Chloro-2-(trifluoromethyl)nicotinate. [Link]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

-

FREDI. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries.. [Link]

-

NIST. Methyl 6-chloronicotinate. [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]

-

PubChem. Methyl 6-chloro-5-fluoronicotinate. [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

- Google Patents.

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

NIST. Methyl 6-chloronicotinate. [Link]

-

NIST. Methyl 6-chloronicotinate. [Link]

-

PubChem. Methyl 2-Chloro-6-methylisonicotinate. [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

- Google Patents.

- Google Patents.

Sources

- 1. 1093880-34-2|Methyl 6-chloro-2-fluoronicotinate|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of Methyl 6-chloro-2-fluoronicotinate Derivatives

Foreword: Charting a Course into Novel Anticancer Therapeutics

In the relentless pursuit of novel and effective anticancer agents, the pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs and investigational compounds. Its unique electronic properties and versatile synthetic handles have allowed for the generation of vast chemical libraries with diverse biological activities. Among these, the halogenated nicotinic acid esters, and specifically Methyl 6-chloro-2-fluoronicotinate derivatives, represent a compelling class of molecules with underexplored therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the hypothetical mechanism of action of these derivatives, grounded in the established bioactivities of structurally related compounds. We will delve into a logical, multi-faceted approach to elucidate their molecular targets and cellular effects, presenting a roadmap for their preclinical evaluation as potential anticancer agents. This document eschews a rigid template, instead opting for a narrative that follows the scientific process of hypothesis generation, experimental validation, and data interpretation, empowering the reader to not only understand the "how" but also the "why" behind each methodological choice.

Section 1: The Pyridine Core - A Foundation for Anticancer Activity

The pyridine ring is a versatile pharmacophore that has been successfully incorporated into a wide array of anticancer drugs.[1] Its derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes such as kinases and topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and ability to form specific interactions with biological targets, often leading to enhanced potency and altered selectivity.[2][3]

Based on the extensive literature on substituted pyridine derivatives, we can postulate a multi-pronged mechanism of action for Methyl 6-chloro-2-fluoronicotinate derivatives, centered around the induction of cell cycle arrest and apoptosis, potentially through the inhibition of key cellular kinases.

Section 2: A Proposed Mechanism of Action - A Triad of Cellular Disruption

Given the established anticancer properties of various pyridine-based compounds, we hypothesize that Methyl 6-chloro-2-fluoronicotinate derivatives exert their cytotoxic effects through a combination of three interconnected cellular events:

-

Inhibition of Pro-Survival Kinase Signaling: A primary mechanism is likely the inhibition of one or more protein kinases that are critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers, and its inhibition is a validated therapeutic strategy.[4][5][6]

-

Induction of Cell Cycle Arrest: By disrupting kinase signaling, these derivatives are expected to interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase, most commonly G2/M, preventing them from undergoing mitosis.[4]

-

Activation of the Apoptotic Cascade: The culmination of kinase inhibition and cell cycle arrest is the induction of programmed cell death, or apoptosis, thereby eliminating the cancerous cells.

The following sections will detail the experimental workflows designed to systematically investigate and validate each facet of this proposed mechanism.

Section 3: Experimental Validation - A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a tiered experimental approach is proposed. This workflow is designed to be self-validating, with each experiment building upon the results of the previous one to provide a comprehensive understanding of the compound's mechanism of action.

Tier 1: Assessing General Cytotoxicity and Antiproliferative Effects

The initial step is to determine the cytotoxic and antiproliferative activity of the Methyl 6-chloro-2-fluoronicotinate derivatives against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay [7][9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Methyl 6-chloro-2-fluoronicotinate derivatives for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Methyl 6-chloro-2-fluoronicotinate Derivatives

| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | Derivative 1 | 85.2 | 42.1 | 20.5 |

| Derivative 2 | 70.3 | 35.8 | 15.1 | |

| A549 | Derivative 1 | 92.5 | 55.3 | 28.9 |

| Derivative 2 | 78.9 | 40.2 | 19.7 | |

| HCT116 | Derivative 1 | 65.4 | 30.1 | 14.8 |

| Derivative 2 | 55.1 | 25.6 | 10.3 |

Causality Behind Experimental Choices: The use of multiple cell lines from different cancer types provides an initial indication of the breadth of activity. The time-course experiment helps to understand if the cytotoxic effect is rapid or requires prolonged exposure. A potent IC50 value (typically in the low micromolar or nanomolar range) is the first piece of evidence that the compound warrants further mechanistic investigation.[8]

Workflow Diagram: Tier 1 Investigation

Caption: Tier 1 Workflow for Cytotoxicity Assessment.

Tier 2: Investigating Effects on Cell Cycle and Apoptosis

Once potent antiproliferative activity is confirmed, the next logical step is to determine whether this is due to cell cycle arrest and/or the induction of apoptosis. Flow cytometry is a powerful technique for both of these analyses.[5][10][11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [5][11]

-

Cell Treatment: Treat cancer cells with the Methyl 6-chloro-2-fluoronicotinate derivatives at their IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining [1][10][12][13]

-

Cell Treatment: Treat cells as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a vital dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices: Observing a significant increase in the percentage of cells in a specific phase of the cell cycle (e.g., G2/M) provides strong evidence for cell cycle arrest at that checkpoint. Concurrently, an increase in the Annexin V-positive cell population confirms that the compound induces apoptosis. The combination of these two assays provides a clear picture of the cellular fate upon treatment.

Workflow Diagram: Tier 2 Investigation

Caption: Tier 2 Workflow for Cell Cycle and Apoptosis Analysis.

Tier 3: Elucidating the Molecular Mechanism - Kinase Inhibition and Signaling Pathway Modulation

Having established the cellular phenotype, the final tier of investigation aims to identify the underlying molecular mechanism. This involves assessing the effect of the compounds on specific kinase activities and their downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay [14][15][16][17][18]

-

Assay Setup: In a microplate, combine the recombinant target kinase (e.g., Akt, PI3K), a specific substrate, and varying concentrations of the Methyl 6-chloro-2-fluoronicotinate derivative.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format) or the amount of ADP produced (e.g., using a luminescence-based assay).

-

Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value for kinase inhibition.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Signaling Pathway [4][6][19][20]

-

Cell Treatment and Lysis: Treat cancer cells with the compounds at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Causality Behind Experimental Choices: The in vitro kinase assay provides direct evidence of target engagement and inhibition. Western blotting then validates this finding in a cellular context, demonstrating that the compound can access its target within the cell and modulate its activity and downstream signaling. The use of antibodies against both the phosphorylated and total forms of the proteins is crucial for a self-validating experiment, as it allows for normalization and confirms that the observed decrease in phosphorylation is not due to a general decrease in protein expression.

Workflow Diagram: Tier 3 Investigation

Caption: Tier 3 Workflow for Molecular Mechanism Elucidation.

Section 4: Structure-Activity Relationship (SAR) - Guiding Future Drug Design

A preliminary analysis of the structure-activity relationships of pyridine derivatives suggests that the nature and position of substituents on the pyridine ring are critical for their biological activity.[7][12][13][21][22] For Methyl 6-chloro-2-fluoronicotinate derivatives, the following points are noteworthy:

-

Halogenation: The presence of both chloro and fluoro substituents is expected to enhance membrane permeability and potentially engage in halogen bonding with the target protein, contributing to binding affinity.[23]

-

Ester Group: The methyl nicotinate moiety provides a key point for interaction, potentially through hydrogen bonding, and its position on the pyridine ring will influence the overall geometry of the molecule and its fit within a binding pocket.

Further SAR studies, involving the synthesis and biological evaluation of a focused library of analogs, would be invaluable for optimizing the potency and selectivity of this chemical series.

Section 5: Conclusion and Future Directions

This technical guide has outlined a comprehensive and logically structured approach to elucidating the mechanism of action of Methyl 6-chloro-2-fluoronicotinate derivatives as potential anticancer agents. By systematically progressing from broad cellular effects to specific molecular targets, researchers can build a robust and well-supported understanding of how these compounds exert their therapeutic effects. The proposed workflow, combining cytotoxicity assays, cell cycle and apoptosis analysis, and detailed investigation of kinase signaling pathways, provides a clear and actionable roadmap for the preclinical development of this promising class of molecules. The insights gained from these studies will be instrumental in guiding the design of next-generation pyridine-based anticancer therapeutics with improved efficacy and safety profiles.

References

-

Method for Analysing Apoptotic Cells via Annexin V Binding. Available from: [Link].

-

The Annexin V Apoptosis Assay. Available from: [Link].

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link].

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link].

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].

-

Assaying cell cycle status using flow cytometry. PMC. Available from: [Link].

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link].

-

MTT Cell Assay Protocol. Available from: [Link].

-

Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link].

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link].

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link].

-

In vitro kinase assay. Protocols.io. Available from: [Link].

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available from: [Link].

-

Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Available from: [Link].

-

Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. Available from: [Link].

-

(PDF) In vitro kinase assay v1. ResearchGate. Available from: [Link].

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link].

-

Structure Activity Relationships. Drug Design Org. Available from: [Link].

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link].

Sources

- 1. kumc.edu [kumc.edu]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of Methyl 6-chloro-2-fluoronicotinate: A Technical Guide for Researchers

Introduction: A Privileged Scaffold in Modern Chemistry

Methyl 6-chloro-2-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block for the synthesis of complex organic molecules. Its unique arrangement of substituents—a methyl ester, a chlorine atom, and a fluorine atom—on the pyridine core provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of this important intermediate, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its synthetic potential.

The strategic importance of halogenated pyridines in medicinal chemistry and agrochemicals is well-established. The presence of chlorine and fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 6-chloro-2-fluoronicotinate, with its distinct halogenation pattern, offers multiple reaction sites for selective functionalization, making it a coveted precursor for the rapid generation of diverse compound libraries.

Synthesis of Methyl 6-chloro-2-fluoronicotinate: A Plausible Route

While a direct, step-by-step synthesis of Methyl 6-chloro-2-fluoronicotinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related substituted pyridines. A logical approach would involve the construction of the di-halogenated nicotinic acid followed by esterification.

A potential synthetic pathway could commence from a readily available dihydroxynicotinate precursor. This would then undergo chlorination and fluorination, followed by esterification to yield the target compound. A key step would be the conversion of the hydroxyl groups to chloro and fluoro substituents. For instance, a process analogous to the synthesis of 2,6-dichloro-5-fluoronicotinic acid could be adapted, where a dihydroxy intermediate is treated with phosphorus oxychloride to introduce the chloro groups.[1] Subsequent selective fluorination and esterification would lead to the desired product.

Alternatively, a route starting from 2,6-dichloropyridine could be envisioned. Carboxylation at the 3-position followed by selective fluorination at the 2-position and esterification would provide another viable pathway. The selective introduction of the fluorine atom could be achieved using nucleophilic fluorinating agents.

Conceptual Synthesis Workflow:

Caption: A plausible synthetic pathway to Methyl 6-chloro-2-fluoronicotinate.

Chemical Reactivity and Selective Functionalization

The synthetic utility of Methyl 6-chloro-2-fluoronicotinate lies in the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 6-position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the substitution process. Studies on related 2-fluoro- and 2-chloropyridines have shown that the 2-fluoro substituent can be up to several hundred times more reactive towards nucleophiles than the 2-chloro analogue.[2]

This reactivity difference allows for the selective functionalization of the 2-position, leaving the 6-chloro position available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

A wide range of nucleophiles can be employed to displace the fluoride at the 2-position. This includes oxygen, nitrogen, and sulfur nucleophiles, providing access to a diverse array of substituted pyridines.

General Experimental Protocol for SNAr:

-

Reaction Setup: In a clean, dry flask, dissolve Methyl 6-chloro-2-fluoronicotinate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq) is typically added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product |

| Phenol | K2CO3, DMF, 80 °C | Methyl 6-chloro-2-phenoxynicotinate |

| Aniline | Cs2CO3, DMSO, 100 °C | Methyl 6-chloro-2-(phenylamino)nicotinate |

| Thiophenol | K2CO3, DMF, rt | Methyl 6-chloro-2-(phenylthio)nicotinate |

| Sodium Methoxide | MeOH, rt | Methyl 6-chloro-2-methoxynicotinate |

Reaction Pathway Diagram:

Caption: General scheme for the nucleophilic aromatic substitution at the C2-position.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Following the selective functionalization of the 2-position, the chlorine atom at the 6-position serves as a handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a degassed mixture of the 2-substituted-6-chloronicotinate (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

The Sonogashira coupling allows for the introduction of terminal alkynes at the 6-position, providing access to important building blocks for further transformations.

General Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: In a Schlenk flask, combine the 2-substituted-6-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Addition of Alkyne: Add the terminal alkyne (1.2-2.0 eq) to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Cross-Coupling Workflow Diagram:

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

Introduction: The Strategic Imperative of Fluorine in Nicotinic Acid Scaffolds

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Nicotinic Acids

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modulated acidity (pKa)—provide a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3] Nicotinic acid (vitamin B3) and its derivatives, fundamental components in various biological processes, represent a particularly fertile ground for the application of fluorine chemistry. The strategic placement of fluorine atoms on the pyridine ring of nicotinic acid can lead to novel derivatives with enhanced therapeutic potential, finding applications in areas ranging from oncology to neuroimaging.[4][5]

This technical guide offers a comprehensive exploration of the discovery and synthesis of novel fluorinated nicotinic acids. It is designed for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying scientific rationale for experimental choices. We will delve into the profound impact of fluorination on molecular properties, survey a range of synthetic methodologies, and examine the applications of these compounds in the pursuit of next-generation therapeutics.

Chapter 1: The Physicochemical and Pharmacokinetic Consequences of Fluorination

The introduction of fluorine into the nicotinic acid scaffold is a deliberate strategy to modulate its drug-like properties. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond are key to these modifications.

Modulation of Acidity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the acidity of the carboxylic acid group in nicotinic acid. The extent of this influence is dependent on the position of the fluorine atom relative to the carboxyl group. This modulation of pKa can have profound effects on a molecule's solubility, membrane permeability, and interaction with biological targets.

Impact on Lipophilicity and Metabolic Stability

A common misconception is that fluorination invariably increases lipophilicity. While this can be true, the strategic placement of fluorine can also be used to fine-tune this property. More importantly, the C-F bond is exceptionally stable and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[1] This increased metabolic stability often leads to improved bioavailability and a longer in vivo half-life of the drug candidate.[2]

Fluorinated Moieties as Carboxylic Acid Bioisosteres

In some contexts, highly fluorinated groups can serve as bioisosteres for the carboxylic acid functionality itself.[6][7][8] This strategy is employed to replace a carboxylic acid while maintaining key interactions with the biological target, potentially improving properties like CNS penetration.[8][9] For instance, fluorinated alcohols and phenols are being investigated as potential carboxylic acid surrogates.[6][7]

Chapter 2: General Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines, the core of fluorinated nicotinic acids, presents unique challenges due to the electron-deficient nature of the pyridine ring.[1] However, a number of reliable methods have been developed.

Nucleophilic Aromatic Substitution (SNA r)

The replacement of a good leaving group, such as a halogen or a nitro group, by a fluoride ion is a common strategy. The success of this reaction is highly dependent on the activation of the pyridine ring by electron-withdrawing groups.

The Balz-Schiemann Reaction

A classic method for introducing fluorine onto an aromatic ring, the Balz-Schiemann reaction involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding amine.

Late-Stage Fluorination

Recent advances have focused on the development of methods for introducing fluorine at a late stage in a synthetic sequence.[10] This is highly advantageous in drug discovery as it allows for the rapid generation of fluorinated analogs from advanced intermediates.

Chapter 3: Specific Synthetic Routes to Key Fluorinated Nicotinic Acids

The following sections provide detailed methodologies for the synthesis of specific isomers of fluorinated nicotinic acid, highlighting the practical application of the general strategies discussed above.

Synthesis of 5-Fluoronicotinic Acid

A multi-step synthesis starting from 2-amino-3-methylpyridine is a well-established route to 5-fluoronicotinic acid.[11] This pathway involves nitration, conversion to a chloropyridine, reduction, a modified Schiemann reaction, and final oxidation.

Experimental Protocol: Synthesis of 5-Fluoronicotinic Acid

-

Nitration of 2-Amino-3-methylpyridine: Convert 2-amino-3-methylpyridine to 2-hydroxy-3-methyl-5-nitropyridine. This is achieved by first forming the nitramine, which then rearranges upon heating.[11]

-

Chlorination: Treat the 2-hydroxy-3-methyl-5-nitropyridine with phosphorus oxychloride to yield 2-chloro-3-methyl-5-nitropyridine.[11]

-

Reduction and Dehalogenation: Simultaneously reduce the nitro group and remove the chlorine atom by catalytic hydrogenation over palladium-charcoal to give 3-methyl-5-aminopyridine.[11]

-

Schiemann Reaction: Convert the 3-methyl-5-aminopyridine to 3-methyl-5-fluoropyridine via a modified Schiemann reaction.[11]

-

Oxidation: Oxidize the methyl group of 3-methyl-5-fluoropyridine using an oxidizing agent like potassium permanganate to afford 5-fluoronicotinic acid.[11]

A patented alternative involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by decarboxylation.[12]

Workflow for the Synthesis of 5-Fluoronicotinic Acid

Caption: Synthesis of 5-Fluoronicotinic Acid.

Synthesis of 6-Fluoronicotinic Acid

6-Fluoronicotinic acid is a valuable building block, particularly for the synthesis of PET imaging tracers.[4] A recent patent describes a method starting from 2,5-dibromopyridine.[13]

Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid

-

Grignard Exchange and Carboxylation: Mix 2,5-dibromopyridine with a catalyst (e.g., cuprous bromide) in an organic solvent. Perform a selective Grignard exchange with isopropyl magnesium chloride, followed by reaction with a chloroformate to obtain a 6-bromonicotinate ester.[13]

-

Fluorination and Hydrolysis: React the 6-bromonicotinate with anhydrous tetramethylammonium fluoride in an organic solvent with heating. After the reaction, remove the solvent and add an acidic or alkaline solution to hydrolyze the ester, yielding 6-fluoronicotinic acid.[13]

Workflow for the Synthesis of 6-Fluoronicotinic Acid

Caption: Synthesis of 6-Fluoronicotinic Acid.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of nicotinic acids bearing a trifluoromethyl group often involves building the pyridine ring from fluorinated precursors.[14] These compounds are key intermediates for certain enzyme inhibitors.[14]

Chapter 4: Applications in Drug Discovery and Development

Fluorinated nicotinic acids are not just academic curiosities; they are actively employed in the development of new therapeutic and diagnostic agents.

Tracers for Positron Emission Tomography (PET) Imaging

6-Fluoronicotinic acid is a prominent building block for the synthesis of PET tracers.[4] By incorporating the fluorine-18 isotope, researchers can create radioligands to visualize and quantify biological processes in vivo, which is crucial for early disease detection and monitoring treatment efficacy.[4][7] The synthesis of [18F]FNA-conjugated folate is a prime example of its application in imaging inflammatory diseases.[15]

Development of Novel Anticancer Agents

Derivatives of fluorinated nicotinic acids have been investigated for their potential in oncology.[4] For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been studied for the treatment of pancreatic cancer.[16] Furthermore, novel nicotinic acid derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[5]

Agonists of the Niacin Receptor GPR109a

Fluorinated pyrazole acids, which share structural similarities with fluorinated nicotinic acids, have been identified as potent and selective agonists of the high-affinity niacin receptor GPR109a.[17] This highlights the potential for fluorinated nicotinic acid derivatives to modulate this important therapeutic target.

Chapter 5: Future Perspectives and Challenges

The field of fluorinated nicotinic acids continues to evolve, driven by advances in synthetic methodology and a deeper understanding of the role of fluorine in drug design.

The development of more efficient and regioselective late-stage fluorination techniques for pyridine rings remains a key area of research.[10] Such methods would greatly accelerate the exploration of the chemical space around the nicotinic acid scaffold.

As our understanding of the subtleties of fluorine's effects on molecular properties grows, we can expect the design of even more sophisticated fluorinated nicotinic acid derivatives with tailored pharmacokinetic and pharmacodynamic profiles. The continued fusion of fluorine chemistry with the versatile nicotinic acid framework promises to deliver a new generation of innovative therapeutics and diagnostic tools.

References

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025). Google Vertex AI Search.

- Process for preparing 5-fluoronicotinic acid. (US3027380A).

- THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1. The Journal of Organic Chemistry.

- Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed.

- Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF.

- The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed.

- Efficient synthesis of 2-(trifluoromethyl)

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (US5204478A).

- THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1.

- Synthesis of fluorinated isosteres of biologically active molecules.

- 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.

- Efficient synthesis of 2-(trifluoromethyl)

- Bioisosteres for carboxylic acid groups. Hypha Discovery.

- Synthesis of 2- and 6-Fluoronicotinamides. Journal of the American Chemical Society.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. Benchchem.

- [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflamm

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.

- One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed.

- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

- Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

- Preparation method of 6-fluoronicotinic acid. (CN115433122A).

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 13. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 14. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ossila.com [ossila.com]

- 17. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Reactions of Methyl 6-chloro-2-fluoronicotinate

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

Methyl 6-chloro-2-fluoronicotinate is a pyridine-based heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two distinct halogen substituents, the chloro and fluoro groups, positioned at the C6 and C2 positions, respectively. This structural arrangement, combined with the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at C3, creates a highly versatile platform for sequential and site-selective functionalization.

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the chlorine atom at the C6 position serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, stepwise approach to the synthesis of complex, polysubstituted pyridine derivatives, which are core motifs in numerous pharmaceuticals, including the smoking cessation aid Varenicline.[1][2][3]

This guide provides a comprehensive exploration of the primary reaction pathways available for this scaffold. We will delve into the mechanistic underpinnings of experimental choices, present field-proven protocols, and offer insights to guide researchers in leveraging this powerful synthetic intermediate.